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1,2-dicarboxylate

Cat. No.: B065447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with

biocompatibility being a paramount consideration. For decades, di(2-ethylhexyl) phthalate

(DEHP) has been the go-to plasticizer for flexible polyvinyl chloride (PVC) medical devices.

However, concerns over its potential health risks have spurred the development and adoption

of alternative plasticizers. This guide provides an objective comparison of the biocompatibility

of medical devices plasticized with 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH),

a prominent DEHP alternative, against other common plasticizers. The information herein is

supported by experimental data to aid in informed material selection for a new generation of

safer medical devices.

Executive Summary
This guide compares the biocompatibility of DINCH with several other plasticizers commonly

used in medical devices:

DEHP: The traditional phthalate plasticizer, now facing regulatory scrutiny.

TOTM (Tris(2-ethylhexyl) trimellitate): A high-molecular-weight alternative.

DOTP (Dioctyl terephthalate): A non-ortho-phthalate alternative.
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ATBC (Acetyl tributyl citrate): A bio-based alternative.

DEHA (Bis(2-ethylhexyl) adipate): An adipate-based plasticizer.

The comparison focuses on key biocompatibility endpoints, including cytotoxicity and

hemocompatibility, supported by quantitative data from in vitro studies. Detailed experimental

protocols for these assessments are also provided to ensure transparency and reproducibility.

Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a direct

comparison of the biocompatibility profiles of DINCH and its alternatives.

Table 1: In Vitro Cytotoxicity Comparison
This table presents the percentage of cell viability of L929 murine fibroblast cells after 7 days of

exposure to different plasticizers at various concentrations. A reduction in cell viability below

70% is generally considered a cytotoxic effect according to ISO 10993-5[1].

Plasticizer
Concentration
(mg/mL)

Cell Viability (%)
Cytotoxic Effect
(per ISO 10993-5)

DINCH 0.05 < 50% Yes

0.1 ~0% Yes

DEHP 0.05 < 50% Yes

0.1 ~0% Yes

TOTM 0.1
No significant

reduction
No

DEHA 0.1
No significant

reduction
No

ATBC 0.1 Potentially Toxic Yes

Data sourced from a comparative in vitro cytotoxicity study on L929 cells. The study indicated

that DEHP, ATBC, and DINCH are considered potentially toxic under the EN 10993-5
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standard[2]. Another study showed that at the highest concentration of 0.1 mg/mL, DEHP,

DINP, and DINCH were cytotoxic, while TOTM and its metabolite were not[3]. DEHA showed no

cytotoxicity at this concentration[2].

Table 2: Hemocompatibility - In Vitro Hemolysis
The following table provides a qualitative and quantitative comparison of the hemolytic potential

of various plasticizers. A hemolysis rate of less than 2% is considered acceptable for many

applications[4].

Plasticizer
Hemolysis
Suppression Effect
(relative to DEHP)

Hemolytic Ratio
(%) after 10 weeks
(in PVC sheets)

Leached Amount
(µg/mL)

DINCH Almost equal to DEHP 9.2 - 12.4% 26.1 - 36.5

DEHP - 10.9% 53.1

DOTP Almost equal to DEHP 5.2 - 7.8% 78.4 - 150

TOTM Not observed - -

ATBC Not observed - -

DEHA Not observed - -

Data from a screening study on the hemolysis suppression effect of alternative plasticizers. The

study found that DINCH and DOTP exhibited a hemolysis suppression effect nearly equal to

DEHP[5]. The hemolytic ratios and leached amounts are from the same study where PVC

sheets containing the plasticizers were incubated with red cell concentrates[5]. For blood

storage applications, DINCH is considered a good alternative to DEHP for avoiding

hemolysis[4].

Experimental Protocols
In Vitro Cytotoxicity Assessment (based on ISO 10993-5)
This protocol outlines a common method for evaluating the cytotoxicity of medical device

materials using an extract-based method.
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Sample Preparation: The test material (e.g., PVC plasticized with DINCH or an alternative) is

extracted in a cell culture medium (e.g., MEM) at a ratio of material surface area or mass to

medium volume (e.g., 3 cm² or 0.2 g per mL) for 24 hours at 37°C.

Cell Culture: L929 mouse fibroblast cells are cultured in flasks until they form a near-

confluent monolayer.

Exposure: The culture medium is replaced with the prepared extracts of the test and control

materials.

Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72

hours.

Evaluation:

Qualitative (Morphological): Cells are examined microscopically for changes in

morphology, such as rounding, shrinking, or lysis. A reactivity score from 0 (no reactivity)

to 4 (severe reactivity) is assigned.

Quantitative (Cell Viability): A quantitative assay, such as the MTT or XTT assay, is

performed. These assays measure the metabolic activity of the cells, which correlates with

the number of viable cells. The results are expressed as a percentage of the viability of

cells cultured with a negative control medium. A reduction in cell viability by more than

30% is considered a cytotoxic effect.

Hemocompatibility Assessment: In Vitro Hemolysis
(based on ASTM F756)
This protocol describes a method for assessing the hemolytic properties of materials intended

for contact with blood.

Blood Preparation: Freshly drawn, anticoagulated human or rabbit blood is used. The blood

is diluted with a buffered saline solution (e.g., PBS) to a specific hemoglobin concentration.

Sample Preparation: The test material is prepared with a defined surface area.

Exposure (Direct Contact Method):
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The test material is placed in direct contact with the diluted blood in a test tube.

Positive (e.g., water) and negative (e.g., polyethylene) controls are prepared similarly.

The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

Analysis:

After incubation, the samples are centrifuged to separate the plasma.

The concentration of free hemoglobin in the plasma is measured spectrophotometrically.

The percentage of hemolysis is calculated relative to the positive control (representing

100% hemolysis).

Acceptance Criteria: The hemolytic index is categorized based on the percentage of

hemolysis. For many devices, a hemolytic percentage below 2% is considered non-

hemolytic.

Signaling Pathways and Molecular Interactions
The biological activity of some plasticizers and their metabolites is linked to their interaction

with nuclear receptors, which can modulate gene expression related to metabolism and

endocrine function. One of the key pathways implicated is the Peroxisome Proliferator-

Activated Receptor (PPAR) signaling pathway.

PPAR Signaling Pathway and Plasticizer Interaction
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Caption: PPAR signaling pathway activation by plasticizer metabolites.
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Plasticizers like DEHP and DINCH can be metabolized in the body to form active monoesters,

such as mono(2-ethylhexyl) phthalate (MEHP) and cyclohexane-1,2-dicarboxylic acid

monoisononyl ester (MINCH), respectively. These metabolites can act as ligands for PPARs,

particularly PPARγ. The binding of these metabolites to PPARγ leads to the formation of a

heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences called peroxisome proliferator response elements (PPREs) in the promoter region

of target genes. This interaction modulates the transcription of genes involved in lipid

metabolism and adipogenesis, which can lead to endocrine-disrupting effects. Studies have

shown that both MEHP and MINCH can bind to and activate PPARγ[2].

Experimental Workflow for Biocompatibility
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Caption: General workflow for biocompatibility assessment of medical device materials.

The biocompatibility assessment of a new medical device material follows a structured

workflow, beginning with material characterization and a thorough risk assessment based on
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existing literature. This informs the development of a specific test plan, which typically includes

in vitro cytotoxicity and hemocompatibility testing as foundational assessments. Depending on

the nature of the device and its intended use, further in vitro and in vivo tests may be required.

The data from all tests are then analyzed and compiled into a comprehensive biocompatibility

report, which is crucial for regulatory submissions and making final decisions on material

selection.

Conclusion
The move away from DEHP in medical devices has led to the emergence of several alternative

plasticizers, each with its own biocompatibility profile. DINCH presents itself as a viable

alternative, particularly in applications where low hemolysis is critical. However, in vitro

cytotoxicity data suggests that at higher concentrations, DINCH can exhibit cytotoxic effects

comparable to DEHP. In contrast, TOTM and DEHA appear to have a more favorable

cytotoxicity profile.

The choice of a plasticizer is a multifactorial decision that must balance biocompatibility with

the physical and chemical properties required for the specific medical device application. This

guide provides a comparative overview to assist researchers and developers in navigating the

complex landscape of plasticizer selection, ultimately contributing to the development of safer

and more effective medical devices. It is crucial to conduct thorough, application-specific

testing to ensure the safety and efficacy of any new material intended for medical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores
- PMC [pmc.ncbi.nlm.nih.gov]

2. packtox.fr [packtox.fr]

3. In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on
a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b065447?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8641414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8641414/
https://packtox.fr/fileadmin/user_upload/documents/2017_T_eljezi_DEHP_alternatives_platicizers.pdf
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. spectrumplastics.com [spectrumplastics.com]

5. Understanding Medical Device Biocompatibility: A Complete Tutorial on Testing Methods
[bioaccessla.com]

To cite this document: BenchChem. [A Comparative Guide to the Biocompatibility of DINCH-
Plasticized Medical Devices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065447#biocompatibility-assessment-of-dinch-
plasticized-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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